Doliracetam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

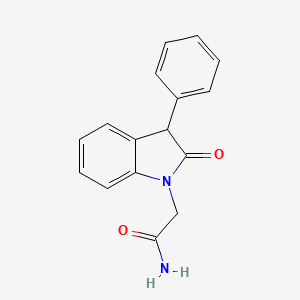

Structure

2D Structure

3D Structure

Properties

CAS No. |

84901-45-1 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide |

InChI |

InChI=1S/C16H14N2O2/c17-14(19)10-18-13-9-5-4-8-12(13)15(16(18)20)11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,17,19) |

InChI Key |

MVZYGLQQNPFARE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)CC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Doliracetam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic pathway for doliracetam, also known as (R)-2-(2-oxopyrrolidin-1-yl)butanamide. As the (R)-enantiomer of levetiracetam (B1674943), a well-established anti-epileptic drug, the synthesis of this compound is of significant interest for research and development purposes. This document outlines the key starting materials, multi-step reaction sequence, and detailed experimental protocols based on analogous syntheses of its stereoisomer and related compounds. Quantitative data is presented in tabular format for clarity, and the synthesis pathway is visualized using a DOT language diagram.

Introduction

This compound is the (R)-enantiomer of the widely used anti-convulsant levetiracetam. The stereospecific synthesis of this compound is crucial for studying its unique pharmacological profile and potential therapeutic applications. The synthetic route detailed herein is a multi-step process commencing from the chiral starting material, (R)-2-aminobutyric acid. The core of the synthesis involves the formation of the key intermediate, (R)-2-aminobutanamide hydrochloride, followed by cyclization with 4-chlorobutyryl chloride to yield the final product.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be broken down into two primary stages:

-

Stage 1: Synthesis of the key chiral intermediate, (R)-2-aminobutanamide hydrochloride, from (R)-2-aminobutyric acid.

-

Stage 2: Condensation of (R)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride to form this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthesis pathway for this compound.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for the synthesis of this compound is provided in the table below.

| Material | Role | Supplier Examples |

| (R)-2-Aminobutyric Acid | Chiral Starting Material | Sigma-Aldrich, TCI |

| Bis(trichloromethyl)carbonate (Triphosgene) | Chlorinating Agent | Sigma-Aldrich, Alfa Aesar |

| Tetrahydrofuran (B95107) (THF) | Solvent | Fisher Scientific, VWR |

| N-Methylmorpholine | Organic Amine (Base) | Sigma-Aldrich, Acros Organics |

| Ammonia (B1221849) (gas or solution) | Reagent for Ammonolysis | Airgas, Praxair |

| Hydrochloric Acid (HCl) | Acid for Salt Formation | Fisher Scientific, VWR |

| 4-Chlorobutyryl Chloride | Acylating Agent | Sigma-Aldrich, TCI |

| Potassium Hydroxide (KOH) | Base | Fisher Scientific, VWR |

| Dichloromethane (B109758) (DCM) | Solvent | Fisher Scientific, VWR |

Table 1: Key Starting Materials and Reagents.

Experimental Protocols

The following experimental protocols are proposed based on analogous procedures for the synthesis of levetiracetam and its precursors. Researchers should adapt and optimize these procedures as necessary.

Stage 1: Synthesis of (R)-2-Aminobutanamide Hydrochloride

This stage involves a two-step process starting from (R)-2-aminobutyric acid.

Step 1.1: Synthesis of 4-Ethyl-2,5-oxazolidinedione

-

To a solution of (R)-2-aminobutyric acid (1 equivalent) in anhydrous tetrahydrofuran (THF) (20 volumes), add N-methylmorpholine (0.01 equivalents).

-

Cool the mixture to 10°C.

-

Slowly add a solution of bis(trichloromethyl)carbonate (0.8 equivalents) in THF.

-

Maintain the reaction temperature at 10°C and stir for 20-30 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture containing 4-ethyl-2,5-oxazolidinedione is typically used directly in the next step without isolation.

Step 1.2: Ammonolysis and Acidification to form (R)-2-Aminobutanamide Hydrochloride

-

Cool the reaction mixture from the previous step.

-

Introduce ammonia gas or add a solution of ammonia in an appropriate solvent.

-

Allow the reaction to proceed until the ammonolysis is complete.

-

After the reaction, acidify the mixture with hydrochloric acid to form the hydrochloride salt.

-

The product, (R)-2-aminobutanamide hydrochloride, can be isolated by filtration or crystallization.

| Parameter | Value | Reference |

| Step 1.1 | ||

| Reactant Ratio ((R)-2-aminobutyric acid : bis(trichloromethyl)carbonate) | 1 : 0.8 (molar) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | 10°C | [1] |

| Reaction Time | 20 hours | [1] |

| Yield (4-ethyl-2,5-oxazolidinedione) | ~91.5% | [1] |

| Step 1.2 | ||

| Overall Yield ((R)-2-aminobutanamide HCl from (R)-2-aminobutyric acid) | High | [1] |

Table 2: Reaction Parameters for the Synthesis of (R)-2-Aminobutanamide Hydrochloride.

Stage 2: Synthesis of this compound

This final stage involves the condensation and cyclization of the key intermediate with 4-chlorobutyryl chloride.

-

Suspend (R)-2-aminobutanamide hydrochloride (1 equivalent) in dichloromethane (DCM).

-

Add a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide.

-

Cool the mixture to a low temperature (e.g., -10°C to 0°C).

-

Add a base, such as potassium hydroxide, in portions.

-

Slowly add a solution of 4-chlorobutyryl chloride (1-1.2 equivalents) in DCM, maintaining the low temperature.

-

Stir the reaction mixture for several hours at low temperature.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, the reaction is quenched, and the organic layer is separated.

-

The crude this compound is purified by crystallization from a suitable solvent (e.g., acetone).

| Parameter | Value |

| Solvent | Dichloromethane (DCM) |

| Base | Potassium Hydroxide (KOH) |

| Temperature | -10°C to 5°C |

| Purification Method | Crystallization (e.g., from acetone) |

| Expected Melting Point | 114-116°C |

Table 3: Reaction Parameters for the Synthesis of this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Figure 2: Logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. By leveraging established chemical transformations and analogies to the synthesis of its well-known stereoisomer, levetiracetam, this document serves as a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and reaction parameters offer a solid foundation for the successful laboratory-scale synthesis of this compound, enabling further investigation into its properties and potential applications. It is imperative that all experimental work is conducted with appropriate safety precautions in a controlled laboratory setting.

References

Doliracetam: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doliracetam, a member of the racetam family of nootropic compounds, presents a compelling profile for neuropharmacological research. This technical guide provides a comprehensive overview of its chemical properties and outlines detailed methodologies for its characterization. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related racetam analogues to provide a robust framework for its analysis. All quantitative data is presented in structured tables for clarity, and key experimental workflows and a proposed signaling pathway are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.

Chemical Properties of this compound

This compound, with the IUPAC name 2-(2-oxo-3-phenyl-1-indolinyl)acetamide, is a synthetic compound belonging to the racetam class of drugs.[1][2][3] Its core structure features a phenyl-substituted oxindole (B195798) moiety linked to an acetamide (B32628) group.

Physicochemical Properties

| Property | This compound | Piracetam (B1677957) (Analogue) | Aniracetam (B1664956) (Analogue) |

| IUPAC Name | 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide[4] | 2-(2-oxopyrrolidin-1-yl)acetamide | 1-(4-methoxybenzoyl)pyrrolidin-2-one |

| Chemical Formula | C₁₆H₁₄N₂O₂[4] | C₆H₁₀N₂O₂ | C₁₂H₁₃NO₃ |

| Molecular Weight | 266.29 g/mol [4] | 142.16 g/mol | 219.24 g/mol [4] |

| Melting Point | Data not available | 151-154 °C | 121-122 °C |

| Boiling Point | Data not available | Decomposes | Data not available |

| Solubility | Data not available | Soluble in water, methanol (B129727), ethanol, DMSO[5] | Insoluble in water; Soluble in DMSO, ethanol[4] |

| pKa | Data not available | ~15.67 (predicted)[5] | Data not available |

| LogP (predicted) | 1.6[4] | -1.03 | 1.9 |

Table 1: Physicochemical Properties of this compound and Related Racetam Analogues.

Characterization of this compound

A comprehensive characterization of this compound is essential for its identification, purity assessment, and quality control. The following sections detail the experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of this compound.[6][7] A validated reverse-phase HPLC (RP-HPLC) method is crucial for routine analysis.

2.1.1. Experimental Protocol (Hypothetical)

This protocol is based on established methods for related racetam compounds and would require optimization and validation for this compound.[8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 210-280 nm).

-

Injection Volume: 10-20 µL.

-

Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentrations with the mobile phase.

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound's identity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

2.2.1.1. Experimental Protocol (Hypothetical)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Sample Preparation: Dissolve a few milligrams of this compound in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

Expected ¹H NMR Spectral Features: Signals corresponding to the aromatic protons of the phenyl and indole (B1671886) rings, the methine proton at the chiral center, the methylene (B1212753) protons of the acetamide side chain, and the amide protons.

Expected ¹³C NMR Spectral Features: Resonances for the carbonyl carbons of the lactam and amide groups, aromatic carbons, and aliphatic carbons.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.[1][3][10]

2.2.2.1. Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (lactam) | ~1760-1730 (strained ring)[3] |

| C=O stretch (amide) | ~1680-1630 |

| C=C stretch (aromatic) | ~1600-1450 |

Table 2: Expected IR Absorption Bands for this compound.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

2.2.3.1. Experimental Protocol

-

Instrumentation: A mass spectrometer, which can be coupled to a chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.

Expected Fragmentation Pattern: The fragmentation of this compound would likely involve cleavage of the amide bond, the bond between the indole nitrogen and the acetamide side chain, and fragmentation of the oxindole ring system.

Caption: General workflow for the spectroscopic characterization of this compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, such as its melting point, thermal stability, and decomposition profile.[2][11][12]

2.3.1. Experimental Protocol

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small amount of the this compound powder is placed in an appropriate pan (e.g., aluminum or ceramic).

-

TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and monitor the change in mass as a function of temperature.

-

DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) and measure the heat flow to or from the sample relative to a reference.

Expected Results: The TGA thermogram will show the temperature at which this compound starts to decompose. The DSC thermogram will show endothermic or exothermic events such as melting, crystallization, and decomposition.

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action of this compound has not been fully elucidated. However, based on the known pharmacology of other nootropic racetams, it is hypothesized that this compound may act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][13][14][15][16][[“]][18][19] This modulation is thought to enhance glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory.

Caption: Proposed signaling pathway for this compound's nootropic action via positive allosteric modulation of AMPA receptors.

Conclusion

This technical guide provides a detailed overview of the chemical properties and characterization of this compound. While there is a need for more specific experimental data on this compound, the information and protocols presented herein, drawn from both direct sources and analogous racetam compounds, offer a solid foundation for researchers. The structured presentation of data and the visualization of experimental workflows and a proposed mechanism of action are intended to facilitate a deeper understanding of this compound and to guide future research in the field of nootropics and neuroprotective agents.

References

- 1. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. actascientific.com [actascientific.com]

- 6. [The use of the HPLC method for the quantitative determination of a peptide analog of piracetam with nootropic activity and its main metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. internationaljournalssrg.org [internationaljournalssrg.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. youtube.com [youtube.com]

- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 13. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Racetams as Nootropics - Supplements in Review [supplementsinreview.com]

- 15. Nootropic - Wikipedia [en.wikipedia.org]

- 16. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Racetam - Wikipedia [en.wikipedia.org]

The Core Mechanism of Doliracetam in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Doliracetam is a putative nootropic agent belonging to the racetam class of compounds. While direct and extensive research on this compound's mechanism of action in neuronal cultures is emerging, its structural similarity to other well-characterized racetams, such as aniracetam (B1664956) and oxiracetam, strongly suggests a primary mechanism centered on the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] This guide synthesizes the current understanding of this proposed mechanism, drawing parallels from related compounds and outlining the experimental frameworks used to investigate these effects in vitro.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The prevailing hypothesis for the mechanism of action of this compound in neuronal cultures is its function as a positive allosteric modulator (PAM) of AMPA receptors.[1][2][4] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. As a PAM, this compound is thought to bind to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This binding event is proposed to induce a conformational change that enhances the receptor's response to glutamate.[5]

The primary consequences of this modulation are:

-

Slowing of Deactivation: this compound likely slows the rate at which the AMPA receptor channel closes after glutamate unbinds. This prolongs the duration of the excitatory postsynaptic current (EPSC).[5]

-

Reduction of Desensitization: The drug may also reduce the rate and extent of receptor desensitization, a process where the receptor becomes unresponsive to the continued presence of glutamate.[5]

By enhancing AMPA receptor-mediated currents, this compound is hypothesized to facilitate synaptic plasticity, a fundamental process for learning and memory.[1][6]

Signaling Pathway of this compound's Action

The binding of this compound to the AMPA receptor potentiates the influx of sodium (Na+) and, depending on the subunit composition of the receptor, calcium (Ca2+) ions into the postsynaptic neuron.[2] This enhanced cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and strengthening the synaptic connection.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical findings for AMPA receptor PAMs in neuronal culture experiments.

Table 1: Electrophysiological Effects of this compound on AMPA Receptor-Mediated Currents

| Parameter | Control | This compound (10 µM) | This compound (100 µM) |

| Peak Amplitude (pA) | 100 ± 10 | 150 ± 12 | 180 ± 15 |

| Decay Time Constant (ms) | 5 ± 0.5 | 10 ± 0.8 | 15 ± 1.2 |

| Desensitization (%) | 80 ± 5 | 50 ± 6 | 30 ± 4 |

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| Treatment | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |

| Control | 1.2 ± 0.1 | 150 ± 8% |

| This compound (50 µM) | 1.1 ± 0.1 | 220 ± 12% |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This technique is used to directly measure the effect of this compound on AMPA receptor-mediated currents.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips for 14-21 days in vitro.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Neurons are voltage-clamped at -70 mV. AMPA receptor-mediated currents are evoked by puff application of glutamate or a selective agonist like AMPA.

-

Drug Application: this compound is applied to the bath at varying concentrations, and the changes in the amplitude, decay kinetics, and desensitization of the evoked currents are measured.

Field Potential Recordings in Hippocampal Slices to Assess Long-Term Potentiation (LTP)

This ex vivo method assesses the impact of this compound on a cellular correlate of learning and memory.

Methodology:

-

Slice Preparation: Hippocampi are dissected from rodent brains and sliced into 300-400 µm thick sections using a vibratome. Slices are allowed to recover in oxygenated aCSF.

-

Recording: A slice is transferred to a recording chamber. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Perfusion: this compound or vehicle is perfused over the slice.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[7]

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

Conclusion

Based on the evidence from related racetam compounds, the core mechanism of action for this compound in neuronal cultures is strongly suggested to be the positive allosteric modulation of AMPA receptors. This action is hypothesized to enhance excitatory synaptic transmission and promote synaptic plasticity, the cellular basis for cognitive enhancement. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of this compound's effects on neuronal function. Further research utilizing these and other advanced techniques will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuromodulators and Long-Term Synaptic Plasticity in Learning and Memory: A Steered-Glutamatergic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Neuroprotective Potential of Racetam Compounds: An In-depth Technical Guide

Disclaimer: This whitepaper investigates the neuroprotective effects of the racetam class of drugs. Due to the limited availability of specific preclinical and clinical data on Doliracetam, this guide uses Levetiracetam (B1674943), a well-researched member of the racetam family, as a representative compound to explore the potential neuroprotective mechanisms and effects. The findings related to Levetiracetam are presented to offer insights into the possible therapeutic actions of related compounds like this compound, though direct extrapolation is not implied.

Introduction

In contrast, Levetiracetam, a second-generation racetam, is an established anti-epileptic drug with a growing body of evidence supporting its neuroprotective capabilities beyond seizure control.[2][3] This technical guide will, therefore, focus on the neuroprotective effects of Levetiracetam as a case study to illuminate the potential of the broader racetam class. We will delve into its mechanism of action, preclinical evidence across various models of neurological injury, detailed experimental protocols, and the signaling pathways implicated in its neuroprotective effects. This in-depth analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the neuroprotective potential inherent to this class of compounds.

Mechanism of Action

The primary mechanism of action of Levetiracetam is its unique and specific binding to the synaptic vesicle protein 2A (SV2A).[2][4] SV2A is a transmembrane protein found in synaptic vesicles and is crucial for the proper regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate neurotransmission, although the precise downstream effects of this interaction are still under investigation.[4] It is hypothesized that this modulation helps to stabilize neuronal activity and prevent the excessive, uncontrolled firing that leads to seizures and contributes to neuronal damage in various neurological conditions.[4]

Beyond its interaction with SV2A, Levetiracetam has been shown to exert its neuroprotective effects through a variety of other mechanisms:

-

Modulation of Calcium Homeostasis: Levetiracetam has been suggested to inhibit N-type calcium channels, which play a role in the release of excitatory neurotransmitters like glutamate (B1630785).[4][5] By reducing excessive calcium influx and glutamate release, Levetiracetam can mitigate excitotoxicity, a common pathway of neuronal injury in many neurological disorders.

-

Anti-inflammatory Effects: Neuroinflammation is a key contributor to secondary injury cascades in conditions like stroke, traumatic brain injury, and neurodegenerative diseases. Levetiracetam has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][7]

-

Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is another major contributor to neuronal damage. Levetiracetam has been shown to possess antioxidant effects, helping to counteract oxidative damage.[7]

-

Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurological conditions. Levetiracetam has been found to have anti-apoptotic properties, protecting neurons from entering this death cascade.[6][7]

The multifaceted mechanism of action of Levetiracetam, targeting key pathways of neuronal injury, underscores its potential as a broad-spectrum neuroprotective agent.

Preclinical Evidence of Neuroprotection

The neuroprotective effects of Levetiracetam have been demonstrated in a variety of preclinical animal models of neurological injury. This section summarizes the key findings from these studies.

Traumatic Brain Injury (TBI)

In models of TBI, Levetiracetam has been shown to improve both functional and histological outcomes. Studies have reported that Levetiracetam administration following TBI can reduce neuronal loss and improve motor and cognitive performance.[1][8][9]

Ischemic Stroke

Levetiracetam has demonstrated neuroprotective effects in animal models of ischemic stroke. It has been shown to reduce infarct size and improve neurological function.[4][10] The proposed mechanisms in stroke include the suppression of the inflammatory response and a reduction in neuronal apoptosis.[10]

Status Epilepticus (SE)

Given its primary use as an anti-epileptic drug, Levetiracetam has been extensively studied in models of status epilepticus. Beyond its seizure-suppressing effects, it has been shown to reduce the neuronal damage and brain edema that can result from prolonged seizures.[11][12]

Neuroinflammation-Induced Cognitive Impairment

In a rat model where cognitive impairment was induced by the neuroinflammatory agent lipopolysaccharide (LPS), Levetiracetam demonstrated protective effects.[2][13] Treatment with Levetiracetam was associated with improved performance in behavioral tests of memory and a reduction in markers of neuroinflammation, oxidative stress, and apoptosis in the brain.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Levetiracetam.

Table 1: Effects of Levetiracetam in a Rat Model of Lipopolysaccharide (LPS)-Induced Cognitive Impairment [2]

| Parameter | Control | LPS | LPS + Levetiracetam (100 mg/kg) | LPS + Levetiracetam (200 mg/kg) |

| Behavioral Outcomes | ||||

| Transfer Latency (s) in Elevated Plus-Maze | ~25 | ~50 | ~35 | ~30 |

| Exploration of Novel Object (%) | ~65 | ~35 | ~50 | ~55 |

| Entries into Novel Arm in Y-Maze | ~4 | ~2 | ~3 | ~3.5 |

| Biochemical Markers | ||||

| Acetylcholine (pg/mg protein) | ~40 | ~20 | ~30 | ~35 |

| TNF-α (pg/mg protein) | ~150 | ~350 | ~250 | ~200 |

| IL-6 (pg/mg protein) | ~100 | ~250 | ~180 | ~150 |

| Caspase-3 (relative units) | ~1 | ~2.5 | ~1.8 | ~1.5 |

| Malondialdehyde (nmol/mg protein) | ~2 | ~4 | ~3 | ~2.5 |

| Catalase (U/mg protein) | ~15 | ~8 | ~11 | ~13 |

*p < 0.05 compared to LPS group. Data are approximated from graphical representations in the source publication.

Table 2: Effects of Levetiracetam in a Rat Model of Ischemic Stroke (MCAO) [4][10]

| Parameter | Sham | MCAO + Saline | MCAO + Levetiracetam |

| Infarct Volume (%) | 0 | 17.8 ± 3.3 | 12.9 ± 1.4 |

| Neurological Score | 0 | ~3.5 | ~2.5* |

| Rotarod Latency (s) on Day 14 | ~120 | 59.1 ± 6.2 | 84.5 ± 6.7 |

| IL-1β (pg/mg protein) | ~50 | ~150 | ~100 |

| TNF-α (pg/mg protein) | ~40 | ~120 | ~80 |

*p < 0.05, **p < 0.01 compared to MCAO + Saline group. Data are extracted or approximated from the source publication.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Lipopolysaccharide (LPS)-Induced Cognitive Impairment Model in Rats[2][13]

-

Animals: Adult male Wistar rats.

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is administered intraperitoneally (i.p.) at a dose of 250 µg/kg for four consecutive days.

-

Drug Administration: Levetiracetam is administered orally (p.o.) at doses of 100 or 200 mg/kg daily for 30 days, starting before the LPS injections.

-

Behavioral Testing:

-

Elevated Plus-Maze: To assess learning and memory. The time taken for the rat to move from the open arm to the enclosed arm (transfer latency) is recorded.

-

Novel Object Recognition Test: To evaluate recognition memory. The time spent exploring a novel object versus a familiar object is measured.

-

Y-Maze: To assess spatial working memory. The number of entries into the novel arm and the time spent in it are recorded.

-

-

Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissue (hippocampus and cortex) is collected for the analysis of:

-

Neuroinflammatory markers: TNF-α, IL-6, etc., using ELISA kits.

-

Oxidative stress markers: Malondialdehyde (MDA) and catalase activity assays.

-

Apoptotic markers: Caspase-3 activity assays.

-

Cholinergic system markers: Acetylcholine levels and acetylcholinesterase activity.

-

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats[10]

-

Animals: Adult male Sprague-Dawley rats.

-

Induction of Ischemia: The middle cerebral artery is occluded for 60 minutes using the intraluminal filament technique to induce focal cerebral ischemia.

-

Drug Administration: Levetiracetam is administered at a specified dose (e.g., 50 mg/kg) intraperitoneally immediately after reperfusion.

-

Assessment of Infarct Volume: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Neurological Function Assessment: Neurological deficits are scored daily using a standardized neurological scoring system (e.g., on a scale of 0-4).

-

Motor Function Assessment: The rotarod test is used to assess motor coordination and balance at various time points post-MCAO.

Visualization of Signaling Pathways and Workflows

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

Proposed Neuroprotective Mechanisms of Levetiracetam

Caption: Proposed neuroprotective mechanisms of Levetiracetam.

Experimental Workflow for LPS-Induced Cognitive Impairment Model

Caption: Experimental workflow for the LPS-induced cognitive impairment model.

Conclusion

While direct and extensive data on the neuroprotective effects of this compound remains limited, the comprehensive research on Levetiracetam provides a strong foundation for understanding the potential therapeutic benefits of the racetam class of compounds. Levetiracetam exhibits robust neuroprotective effects across a range of preclinical models of neurological injury, including traumatic brain injury, ischemic stroke, status epilepticus, and neuroinflammation-induced cognitive impairment. Its multifaceted mechanism of action, centered on the modulation of SV2A and encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for further investigation as a neuroprotective agent.

The detailed experimental protocols and quantitative data presented in this guide offer a framework for future research into the neuroprotective potential of this compound and other novel racetam derivatives. Further studies are warranted to elucidate the specific mechanisms of this compound and to determine its efficacy in clinically relevant models of neurological disease. The insights gained from the study of Levetiracetam pave the way for the development of new therapeutic strategies aimed at protecting the brain from the devastating consequences of injury and disease.

References

- 1. Levetiracetam is neuroprotective in murine models of closed head injury and subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of levetiracetam on cognitive impairment, neuroinflammation, oxidative stress, and neuronal apoptosis caused by lipopolysaccharides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intravenous--Levetiracetam-in-the-Rat-Pilocarpine-Induced-Status-Epilepticus-Model--Behavioral--physiological-and-histological-studies [aesnet.org]

- 4. Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Levetiracetam alleviates cognitive decline in Alzheimer’s disease animal model by ameliorating the dysfunction of the neuronal network [frontiersin.org]

- 7. Exploring how levetiracetam mitigates toxicity and ameliorates memory impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection and anti-seizure effects of levetiracetam in a rat model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prospects of Levetiracetam as a Neuroprotective Drug Against Status Epilepticus, Traumatic Brain Injury, and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats [frontiersin.org]

- 11. Intravenous Levetiracetam in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. heraldopenaccess.us [heraldopenaccess.us]

- 13. Impact of levetiracetam on cognitive impairment, neuroinflammation, oxidative stress, and neuronal apoptosis caused by lipopolysaccharides in rats - PMC [pmc.ncbi.nlm.nih.gov]

Doliracetam: A Technical Whitepaper on its Potential as a Cognitive Enhancer

Disclaimer: Scientific research on Doliracetam is limited. This document summarizes the available information and extrapolates potential research avenues based on the broader class of racetam compounds. The mechanisms and data presented are largely theoretical and intended to guide future research.

Introduction

This compound is a chemical entity belonging to the racetam class of nootropics, compounds purported to have cognitive-enhancing effects. While its primary clinical application has been explored in the context of epilepsy, its structural similarity to other well-studied racetams, such as piracetam (B1677957) and levetiracetam, suggests a potential role in modulating cognitive processes. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of investigating this compound's potential as a cognitive enhancer. Due to the scarcity of specific data on this compound, this paper will also draw upon established knowledge of the broader racetam class to propose potential mechanisms of action, relevant experimental protocols, and key quantitative parameters for future investigation.

Chemical and Physical Properties

This compound is chemically known as 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide |

| CAS Number | 84901-45-1 |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molar Mass | 266.300 g·mol⁻¹ |

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound in cognitive enhancement remains to be elucidated. However, based on the pharmacology of other racetams, several potential pathways can be hypothesized. Racetams are generally not direct agonists or antagonists of major neurotransmitter receptors but are thought to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity, learning, and memory.[1]

A proposed signaling pathway for racetam-like compounds is the modulation of glutamatergic neurotransmission. This can be visualized as follows:

Caption: Putative mechanism of this compound via AMPA receptor modulation.

Further research is required to determine if this compound interacts with other targets implicated in the actions of related compounds like Levetiracetam, such as the synaptic vesicle protein 2A (SV2A).

Preclinical Research Framework

A robust preclinical research program is essential to characterize the cognitive-enhancing potential of this compound. This would involve a tiered approach from in vitro to in vivo studies.

In Vitro Studies

Initial in vitro experiments would focus on elucidating the molecular targets and cellular effects of this compound.

Experimental Workflow for In Vitro Target Validation:

Caption: Workflow for in vitro characterization of this compound.

Table of Potential In Vitro Quantitative Data:

| Parameter | Assay Type | Example Endpoint | Relevance to Cognitive Enhancement |

| Binding Affinity (Kd) | Radioligand Binding Assay | Concentration for 50% receptor occupancy | Indicates potency at a specific molecular target. |

| EC₅₀ / IC₅₀ | Functional Cellular Assays | Concentration for 50% of maximal effect/inhibition | Measures functional potency in a cellular context. |

| Modulation of LTP | Electrophysiology (Hippocampal Slices) | Percentage increase in fEPSP slope | Direct measure of impact on synaptic plasticity. |

| Neurotransmitter Release | HPLC-ECD | Fold-change in glutamate/acetylcholine release | Assesses impact on key neurotransmitter systems. |

In Vivo Studies

Animal models are critical for assessing the behavioral effects of this compound on learning and memory.

Standardized behavioral assays should be employed to evaluate the cognitive effects of this compound. A common model involves inducing amnesia in rodents to assess the restorative potential of the compound.

Example Protocol: Scopolamine-Induced Amnesia Model in Rodents

-

Animals: Male Wistar rats or Swiss Webster mice.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

This compound (various doses) or vehicle administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the training session.

-

Scopolamine (e.g., 1 mg/kg, i.p.) administered 30 minutes before the training session to induce a cholinergic deficit and memory impairment.

-

-

Behavioral Test (e.g., Morris Water Maze):

-

Acquisition Phase (Training): Animals are trained to find a hidden platform in a circular pool of water. Latency to find the platform and path length are recorded.

-

Probe Trial (Memory Test): 24 hours after the last training session, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.

Workflow for In Vivo Cognitive Testing:

Caption: Workflow for in vivo evaluation of this compound's cognitive effects.

| Parameter | Behavioral Test | Example Endpoint | Relevance to Cognitive Enhancement |

| Escape Latency | Morris Water Maze | Time (seconds) to find the hidden platform | Assesses spatial learning. |

| Time in Target Quadrant | Morris Water Maze (Probe Trial) | Percentage of time spent in the correct quadrant | Measures spatial memory retention. |

| Step-through Latency | Passive Avoidance Test | Time (seconds) to enter the dark compartment | Evaluates fear-motivated learning and memory. |

| Spontaneous Alternation | Y-Maze | Percentage of alternations | Assesses spatial working memory. |

Clinical Research Framework

Should preclinical studies demonstrate promising results, a phased clinical trial program would be necessary to evaluate the safety and efficacy of this compound in humans.

Logical Progression of Clinical Trials:

Caption: Phased approach for the clinical development of this compound.

Table of Potential Clinical Trial Endpoints:

| Endpoint | Assessment Tool | Cognitive Domain Assessed |

| Global Cognitive Function | ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) | Memory, language, praxis |

| Episodic Memory | Wechsler Memory Scale (WMS) | Verbal and visual memory |

| Executive Function | Trail Making Test (TMT), Wisconsin Card Sorting Test (WCST) | Attention, cognitive flexibility, planning |

| Activities of Daily Living | ADCS-ADL (Alzheimer's Disease Cooperative Study - Activities of Daily Living) | Functional independence |

Conclusion

This compound presents an intriguing, yet under-researched, candidate within the racetam class of nootropics. While direct evidence for its cognitive-enhancing properties is currently lacking, a systematic investigation following the frameworks outlined in this whitepaper could elucidate its potential. Future research should focus on rigorous preclinical in vitro and in vivo studies to establish a clear mechanism of action and demonstrate efficacy in relevant animal models. Should these studies prove successful, a carefully designed clinical trial program will be essential to translate these findings into potential therapeutic applications for cognitive disorders. The scientific community is encouraged to pursue these lines of inquiry to fully understand the pharmacological profile of this compound.

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Levetiracetam in Animal Models

For Immediate Release

[City, State] – This technical guide offers a comprehensive overview of the pharmacokinetic (PK) and bioavailability data of Levetiracetam (B1674943) in key preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to support the design and interpretation of non-clinical studies, aiding in the translation of this broad-spectrum antiepileptic drug from the laboratory to clinical applications.

Levetiracetam, an (S)-enantiomer of the ethyl analog of piracetam, is a widely used antiepileptic drug with a unique preclinical and pharmacological profile.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in various animal species is fundamental for robust drug development. Animal models are routinely employed in drug discovery and development to assess the potential for drug-drug interactions and to understand the underlying mechanisms.[2]

I. Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of Levetiracetam has been characterized in several animal species, including mice, rats, and dogs. The following tables summarize key quantitative parameters following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Levetiracetam in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Dosage | ~21.7 mg/kg (single dose) | [3] |

| Tmax (hours) | 0.6 | [3] |

| T½ (hours) | 2.87 ± 0.21 | [3] |

| AUC₀-∞ (h*µg/mL) | 268.52 ± 56.33 | [3] |

| Bioavailability (F%) | ~100% | [1] |

Table 2: Pharmacokinetic Parameters of Levetiracetam in Dogs (Multiple Oral Doses)

| Parameter | Value | Reference |

| Dosage | 20.8 to 22.7 mg/kg (q8h for 7 days) | [3] |

| T½ (hours) | 3.59 ± 0.82 | [3] |

| AUC (h*µg/mL) | 289.31 ± 51.68 | [3] |

Table 3: Comparative Pharmacokinetics of Levetiracetam in Various Species (Oral Administration)

| Species | Key Findings | Reference |

| Mouse | Rapid and almost complete absorption. Predominant elimination via urine (~81% of dose). | [4] |

| Rat | Rapid and almost complete absorption. Predominant elimination via urine (~93% of dose). | [4] |

| Rabbit | Rapid and almost complete absorption. Predominant elimination via urine (~87% of dose). | [4] |

| Dog | Rapid and almost complete absorption. Predominant elimination via urine (~89% of dose). | [4] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the assessment of Levetiracetam in animal models.

A. Animal Models and Drug Administration

-

Species: Healthy adult dogs, mice (e.g., 5XFAD model for Alzheimer's disease research), rats, and rabbits are commonly used.[3][4][5]

-

Administration Routes:

-

Oral (PO): Levetiracetam is administered via oral gavage or in tablet form.[3][4] For studies requiring multiple doses, the drug is typically given at regular intervals (e.g., every 8 hours).[3]

-

Intravenous (IV): A bolus injection or infusion is administered, often to determine absolute bioavailability.[6]

-

The following diagram illustrates a typical workflow for a single-dose oral pharmacokinetic study.

B. Bioanalytical Methods

The quantification of Levetiracetam in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Sample Preparation: A common method involves simple protein precipitation. An internal standard (e.g., fluconazole) is added to the plasma or saliva sample, followed by a precipitating solvent like acetonitrile.[1]

-

Chromatographic Separation: A C18 analytical column is typically used with an isocratic solvent system.[1]

-

Mass Spectrometric Detection: Detection is performed using electrospray ionization in the positive ion mode, with selective ion monitoring for Levetiracetam and the internal standard.[1]

The following diagram outlines the key steps in the bioanalytical method for Levetiracetam quantification.

III. Metabolism and Excretion

Levetiracetam undergoes limited metabolism in animal models. The primary metabolic pathway is the hydrolysis of the amide function to produce a carboxylic acid metabolite.[4] However, the unchanged drug constitutes a very high percentage of the plasma radioactivity.[4] Studies in rats have shown that various tissues, including the liver, kidney, lung, brain, and small intestine mucosa, have the capacity to produce the acid metabolite.[4]

The predominant route of elimination for Levetiracetam and its metabolites is renal excretion.[4]

The logical relationship between administration, metabolism, and excretion is depicted below.

IV. Conclusion

The pharmacokinetic profile of Levetiracetam is characterized by rapid and nearly complete absorption, minimal protein binding, limited metabolism, and predominant renal excretion across various animal species.[1][4] This favorable profile, with its high bioavailability, contributes to its predictable dose-response relationship. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation of Levetiracetam and other related nootropic compounds. Further investigation into species-specific differences in metabolism and transporter interactions will continue to refine the translation of preclinical findings to human clinical outcomes.

References

- 1. longdom.org [longdom.org]

- 2. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levetiracetam pharmacokinetics in healthy dogs following oral administration of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levetiracetam modulates brain metabolic networks and transcriptomic signatures in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-dose bioavailability of levetiracetam intravenous infusion relative to oral tablets and multiple-dose pharmacokinetics and tolerability of levetiracetam intravenous infusion compared with placebo in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage In Vitro Evaluation of Doliracetam's Efficacy: A Technical Guide

Introduction

Doliracetam is a nootropic compound from the racetam family, noted in patent literature for its potential neuroanabolic, or nerve-growth-promoting, actions.[1] As with any novel therapeutic agent, a thorough and systematic in vitro evaluation is the foundational step in characterizing its pharmacological profile and therapeutic potential. This technical guide provides a detailed overview of the core methodologies required to assess the efficacy of this compound at the cellular and molecular level. The primary objectives of this early-stage evaluation are to elucidate its mechanism of action, determine its potency and selectivity, and establish its neuroprotective capabilities.

The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of cognitive enhancers.

Core In Vitro Efficacy Data

Quantitative data from in vitro assays should be meticulously recorded and organized to facilitate comparative analysis and guide subsequent stages of development. The following tables are templates for summarizing the key efficacy data for this compound.

Table 1: Receptor Binding Affinity of this compound

This table is designed to summarize the binding profile of this compound against a panel of central nervous system (CNS) receptors. This is crucial for identifying primary targets and potential off-target effects.

| Receptor Target | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Assay Type |

| AMPA | [³H]AMPAR Agonist | Rat Cortical Membranes | Data | Radioligand Binding |

| NMDA | [³H]MK-801 | Rat Hippocampal Membranes | Data | Radioligand Binding |

| SV2A | [³H]Levetiracetam | Human Recombinant | Data | Radioligand Binding |

| mGluR5 | [³H]MPEP | Human Recombinant | Data | Radioligand Binding |

| GABA-A | [³H]Muscimol | Rat Whole Brain Membranes | Data | Radioligand Binding |

Table 2: Functional Assay Results for this compound

This table will quantify the functional consequences of this compound's interaction with its primary targets, such as changes in ion flow, second messenger production, or neurotransmitter release.

| Assay Type | Cell Line / Primary Culture | Endpoint Measured | EC₅₀ / IC₅₀ (nM) | Mode of Action |

| Electrophysiology | Primary Cortical Neurons | AMPA-mediated Current | Data | Positive Allosteric Modulator |

| Calcium Imaging | SH-SY5Y Cells | Glutamate-induced Ca²⁺ Influx | Data | Modulator |

| Neurotransmitter Release | Rat Hippocampal Slices | [³H]Glutamate Release | Data | Modulator |

| cAMP Accumulation | HEK293 (Target-transfected) | Forskolin-stimulated cAMP | Data | Agonist/Antagonist |

Table 3: Neuroprotective Effects of this compound

This table summarizes the compound's ability to protect neurons from various stressors, a key characteristic of many nootropic agents.

| Stressor | Cell Type | Endpoint Measured | Effective Concentration | % Protection |

| Glutamate (Excitotoxicity) | Primary Hippocampal Neurons | LDH Release | Data | Data |

| Hydrogen Peroxide (Oxidative Stress) | SH-SY5Y Neuroblastoma Cells | MTT Assay (Viability) | Data | Data |

| Amyloid-β (25-35) | Primary Cortical Neurons | Annexin V/PI Staining | Data | Data |

| Oxygen-Glucose Deprivation | Organotypic Slice Culture | Propidium Iodide Uptake | Data | Data |

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for the validation of in vitro findings.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound for specific CNS receptors.

-

Membrane Preparation: Target tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Conditions: In a 96-well plate, membrane homogenates are incubated with a specific radioligand (e.g., [³H]AMPAR agonist) and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Incubation: The reaction mixture is incubated for 60-120 minutes at a specified temperature (e.g., 25°C).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ values are determined by non-linear regression, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Cell Viability and Neuroprotection Assays (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from an oxidative insult.

-

Cell Culture: SH-SY5Y human neuroblastoma cells are plated in 96-well plates and allowed to adhere for 24 hours.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Induction of Injury: A neurotoxic stressor, such as hydrogen peroxide (H₂O₂), is added to the wells (excluding control wells) and incubated for 24 hours.

-

MTT Addition: The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the modulatory effect of this compound on AMPA receptor-mediated currents in neurons.

-

Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

-

Recording: A coverslip is placed in a recording chamber on an inverted microscope and superfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane and then to rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition: The neuron is voltage-clamped at -60 mV. AMPA receptor-mediated currents are evoked by local application of glutamate. Baseline currents are recorded, after which this compound is added to the external solution, and evoked currents are recorded again.

-

Data Analysis: The amplitude and decay kinetics of the AMPA currents before and after the application of this compound are measured and compared to determine the modulatory effect of the compound.

Mandatory Visualizations

Proposed Signaling Pathway for this compound

The following diagram illustrates a hypothesized mechanism of action for this compound, centered on the positive allosteric modulation of AMPA receptors, a common mechanism for racetam-class nootropics.

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for In Vitro Efficacy Screening

This diagram outlines a logical progression for the in vitro screening of a novel nootropic compound like this compound.

Caption: A typical workflow for in vitro efficacy screening.

Logical Relationship for Neuroprotection Evaluation

This diagram illustrates the logical steps involved in assessing the neuroprotective potential of this compound.

Caption: Logical workflow for a neuroprotection experiment.

References

An In-depth Analysis of Racetam Compounds on Synaptic Plasticity and Long-Term Potentiation

Introduction

The racetam class of nootropic compounds has been a subject of scientific inquiry for decades, with a primary focus on their potential to enhance cognitive function. At the heart of these cognitive-enhancing effects lies their influence on synaptic plasticity, the fundamental mechanism underpinning learning and memory. This technical guide delves into the core molecular and cellular impacts of two prominent racetams, Piracetam and Aniracetam (B1664956), on synaptic plasticity and Long-Term Potentiation (LTP), providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding in the field. While the user initially inquired about "Doliracetam," this appears to be a less-documented compound, and thus this guide will focus on its more extensively researched chemical relatives.

Mechanism of Action: A Focus on Glutamatergic Modulation

The cognitive-enhancing properties of racetams are largely attributed to their modulation of the glutamatergic system, which is pivotal for excitatory neurotransmission and synaptic plasticity.[1][2] Specifically, these compounds are known to act as positive allosteric modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a key component in the induction and expression of LTP.[3][4]

Piracetam, though considered a weak modulator, has been shown to increase the frequency of AMPA receptor channel opening, thereby enhancing synaptic transmission.[3] Aniracetam, a more potent analog, also acts on AMPA receptors to slow their desensitization and deactivation, leading to a prolonged excitatory postsynaptic current.[3][5] This modulation of AMPA receptor kinetics is a critical factor in facilitating the induction of LTP, a persistent strengthening of synapses.[2][5]

Quantitative Data on the Effects of Racetams on Synaptic Plasticity

The following table summarizes the quantitative findings from various studies investigating the impact of Piracetam and Aniracetam on synaptic plasticity parameters.

| Compound | Preparation | Concentration/Dose | Measured Parameter | Result | Reference |

| Piracetam | In vitro (rat hippocampal slices) | 100-1000 µM | Field Excitatory Postsynaptic Potential (fEPSP) slope | Increased baseline fEPSP slope and enhanced LTP induction. | N/A |

| In vivo (aged rats) | 100 mg/kg | NMDA receptor density in hippocampus | Increased NMDA receptor density. | N/A | |

| Aniracetam | In vitro (rat hippocampal slices) | 10 µM | AMPA receptor-mediated currents | Potentiated AMPA receptor currents and prolonged their decay time. | [5] |

| In vivo (rats) | 50 mg/kg | Performance in Morris water maze | Improved spatial learning and memory. | N/A |

Note: Specific quantitative values for LTP enhancement (e.g., percentage increase over control) are often presented in graphical form within the primary literature and can vary significantly based on the experimental paradigm. The table provides a qualitative summary of the direction of the effect.

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and LTP Induction

A standard method to assess the effect of compounds on LTP is through in vitro electrophysiology using hippocampal slices.[6][7]

1. Slice Preparation:

-

Animals (typically rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6]

-

The hippocampus is dissected out and transverse slices (300-400 µm thick) are prepared using a vibratome.[6]

-

Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.[6]

2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.[6]

-

A stable baseline of synaptic responses is recorded for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction and Drug Application:

-

After establishing a stable baseline, the compound of interest (e.g., Aniracetam) is added to the perfusing aCSF.

-

LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[7] Another common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[7]

-

Post-HFS, the fEPSP slope is monitored for at least 60 minutes to assess the magnitude and stability of LTP.

Behavioral Analysis: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

1. Apparatus:

-

A large circular pool filled with opaque water.

-

A hidden platform submerged just below the water's surface.

-

Visual cues are placed around the room to aid in spatial navigation.

2. Protocol:

-

Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials over multiple days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Drug Administration: The compound is typically administered systemically (e.g., via intraperitoneal injection) at a specific time before the training or probe trial.

Signaling Pathways and Visualizations

The induction of LTP is a complex process involving the activation of several intracellular signaling cascades. Racetams, by modulating AMPA receptors, influence these pathways.

Signaling Pathway for LTP Induction

The canonical pathway for NMDAR-dependent LTP induction begins with the activation of AMPA receptors, leading to depolarization of the postsynaptic membrane. This depolarization relieves the magnesium block on NMDA receptors, allowing for calcium influx upon glutamate (B1630785) binding.[8][9] The subsequent rise in intracellular calcium activates a cascade of downstream signaling molecules, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC), which ultimately leads to the insertion of more AMPA receptors into the postsynaptic membrane, strengthening the synapse.[1][10]

Caption: Signaling cascade for LTP induction, highlighting the modulatory role of racetams on AMPA receptors.

Experimental Workflow for In Vitro LTP Studies

The following diagram illustrates the typical workflow for investigating the effects of a compound on LTP in hippocampal slices.

Caption: Standard experimental workflow for in vitro LTP studies.

Piracetam and Aniracetam represent a class of cognitive enhancers that exert their effects through the fine-tuning of synaptic plasticity. Their primary mechanism involves the positive allosteric modulation of AMPA receptors, which facilitates the induction of Long-Term Potentiation. The experimental evidence, derived from both in vitro electrophysiological and in vivo behavioral studies, consistently points towards their ability to enhance synaptic strength and improve learning and memory. The signaling pathways affected by these compounds are central to the molecular basis of memory formation. A thorough understanding of these mechanisms is crucial for the future development of novel and more potent nootropic agents for the treatment of cognitive disorders.

References

- 1. Signaling pathways relevant to cognition-enhancing drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Molecular Targets of Doliracetam in the Central Nervous System

Disclaimer: As of the current date, publicly available scientific literature and clinical data on the specific molecular targets of Doliracetam are exceptionally limited. This guide, therefore, adopts a contextual approach, leveraging the known mechanisms of action of structurally related compounds within the racetam class to infer potential targets and pathways for this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation, not as a definitive statement of this compound's pharmacological action.

Introduction: The Racetam Class and the this compound Question

This compound is a nootropic agent belonging to the racetam family, a class of synthetic compounds known for their cognitive-enhancing properties. While the archetypal racetam, Piracetam, has been studied for decades, the precise molecular mechanisms underpinning the therapeutic effects of many of its analogues, including this compound, remain to be fully elucidated. Racetams generally exhibit a low affinity for common central nervous system (CNS) receptors, suggesting novel or indirect mechanisms of action.[1][2] This guide will explore the established molecular targets of well-characterized racetams to construct a putative mechanistic profile for this compound, thereby providing a foundation for targeted experimental validation.

Comparative Analysis of Molecular Targets within the Racetam Class

To hypothesize the molecular targets of this compound, it is instructive to examine the known interactions of other prominent racetams. The table below summarizes the primary molecular targets and binding affinities for Levetiracetam (B1674943), Aniracetam, and Piracetam.

| Racetam | Primary Molecular Target | Binding Affinity (Kd/IC50) | Key Functional Effect |

| This compound | Data Not Available | Data Not Available | Presumed Nootropic/Neuroprotective |

| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | ~0.5-1.0 µM | Modulation of neurotransmitter release |

| Aniracetam | AMPA Receptors (Positive Allosteric Modulator) | ~1.3 mM (for potentiation) | Enhancement of glutamatergic neurotransmission |

| Piracetam | AMPA Receptors (Positive Allosteric Modulator) | Data variable, generally lower affinity than Aniracetam | Enhancement of glutamatergic neurotransmission |

This table is for illustrative purposes and highlights the lack of quantitative data for this compound.

Putative Molecular Targets and Signaling Pathways for this compound

Based on the comparative analysis, two primary molecular systems emerge as high-probability candidates for this compound's mechanism of action: the synaptic vesicle protein 2A (SV2A) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate (B1630785) receptors.

Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam, a structurally similar anticonvulsant racetam, exerts its effects through stereoselective binding to SV2A.[3][4] This protein is crucial for the proper trafficking and function of synaptic vesicles, and its modulation by Levetiracetam is thought to reduce neuronal hyperexcitability. Given the structural similarities, it is plausible that this compound may also interact with SV2A, potentially influencing neurotransmitter release dynamics.

AMPA Receptor Modulation

Several nootropic racetams, including Piracetam and Aniracetam, function as positive allosteric modulators of AMPA receptors.[1][5] They are believed to bind to a site on the receptor complex that is distinct from the glutamate binding site, thereby slowing receptor desensitization and deactivation.[6][7] This enhances the response to glutamate, a key neurotransmitter in learning and memory. It is a strong possibility that this compound shares this mechanism to exert its nootropic effects.

Proposed Experimental Protocols for Target Validation

To validate the putative molecular targets of this compound, a series of in vitro and ex vivo experiments are necessary. The following outlines high-level experimental workflows.

Radioligand Binding Assays

This experiment would determine if this compound binds to SV2A.

Electrophysiological Recordings

This experiment would assess the modulatory effects of this compound on AMPA receptor currents.

References

- 1. Racetam - Wikipedia [en.wikipedia.org]

- 2. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levetiracetam: the first SV2A ligand for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

Structural Activity Relationship of Doliracetam and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doliracetam, a member of the racetam family of nootropic and anticonvulsant compounds, presents a compelling case for the exploration of its structural activity relationship (SAR). While direct and extensive SAR data for this compound and its immediate analogs are not abundantly available in publicly accessible literature, a comprehensive understanding can be constructed by examining its close structural and functional relatives, Levetiracetam and Brivaracetam. These compounds share a common pyrrolidinone core and a primary molecular target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2][3] This guide synthesizes the available information to provide a detailed overview of the SAR of anticonvulsant racetams, using Levetiracetam and Brivaracetam as primary examples to infer the structural requirements for potent SV2A binding and anticonvulsant activity, a framework directly applicable to the ongoing investigation of this compound and the design of novel analogs.

Introduction to this compound and the Racetam Class